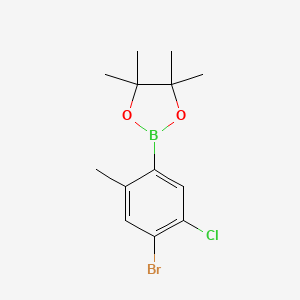

2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound featuring a substituted phenyl ring with bromo (Br), chloro (Cl), and methyl (CH₃) groups. Its molecular formula is C₁₃H₁₆BBrClO₂, with a molecular weight of 353.44 g/mol. The compound is structurally characterized by the pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which stabilizes the boron center and enhances its utility in cross-coupling reactions such as Suzuki-Miyaura couplings . The bromo and chloro substituents are electron-withdrawing, which may influence the compound’s reactivity and electronic properties, while the methyl group contributes steric effects .

Propriétés

Formule moléculaire |

C13H17BBrClO2 |

|---|---|

Poids moléculaire |

331.44 g/mol |

Nom IUPAC |

2-(4-bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H17BBrClO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

Clé InChI |

DUUFQWHVQBJZPV-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Br)Cl |

Origine du produit |

United States |

Méthodes De Préparation

General Strategy

The synthesis of 2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves two main steps:

- Electrophilic borylation or metal-catalyzed borylation of the substituted aryl halide to introduce a boron moiety.

- Conversion of the boronic acid intermediate to the pinacol boronate ester (1,3,2-dioxaborolane ring) by reaction with pinacol.

The pinacol boronate ester is favored due to its stability and ease of handling.

Preparation via Pinacol Esterification of Aryl Boronic Acid

One straightforward approach is the reaction of the corresponding aryl boronic acid with pinacol to form the boronate ester.

- A suspension of 4-bromo-5-chloro-2-methylphenyl boronic acid in acetonitrile is stirred at room temperature.

- Pinacol is added, and stirring continues for approximately 1.5 hours until a clear solution forms.

- The solvent is removed under reduced pressure at 30–35 °C to yield the crude boronate ester as a light yellow solid.

- Purification can be done by recrystallization or filtration.

Reaction conditions and yield:

| Parameter | Details |

|---|---|

| Solvent | Acetonitrile |

| Temperature | Room temperature (~20 °C) |

| Reaction time | 1.5 hours |

| Yield | Approximately 99.7% (reported for similar compound 2-(4-bromophenyl) derivative) |

| Product state | Light yellow solid |

- ^1H NMR (300 MHz, CDCl3): Aromatic protons appear as doublets around δ 7.5–7.7 ppm; pinacol methyl protons appear as singlet at δ ~1.3 ppm.

- The boronate ester shows characteristic signals corresponding to the tetramethyl dioxaborolane ring.

This method is adapted from the synthesis of related compounds such as 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Electrophilic Borylation Using Lewis Acid Mediated Methods

A more advanced and regioselective method involves electrophilic borylation of haloarenes using boron electrophiles complexed with Lewis acids such as aluminum chloride (AlCl3).

General Procedure A (DMTol-BCl3/AlCl3 system):

- In an inert atmosphere glovebox, a mixture of DMTol-BCl3 (N,N,4-trimethylaniline boron trichloride adduct) and powdered AlCl3 is combined with the haloarene substrate (in this case, 4-bromo-5-chloro-2-methylbenzene).

- The mixture is sealed in an NMR tube and heated with shaking to ensure dissolution and reaction.

- Progress is monitored by NMR spectroscopy.

- After completion, the mixture is transferred dropwise to a solution of pinacol and triethylamine in dichloromethane at 0 °C to quench and form the boronate ester.

- The mixture is stirred at room temperature for 14 hours.

- Workup involves removal of volatiles, suspension in hexane, filtration, and solvent removal to isolate the pure boronate ester.

General Procedure B ([Cl2Py-BCl2][AlCl4]/AlCl3 system):

- Similar to Procedure A but uses a different boron electrophile complex.

- The ratio of reagents and conditions are adjusted accordingly.

- High regioselectivity in borylation.

- Applicable to haloarenes with multiple substituents including halogens and methyl groups.

- Avoids use of metal catalysts such as palladium.

Reaction conditions summary:

| Parameter | General Procedure A | General Procedure B |

|---|---|---|

| Boron electrophile | DMTol-BCl3 | [Cl2Py-BCl2][AlCl4] |

| Lewis acid | AlCl3 | AlCl3 |

| Reagent ratio (boron:AlCl3) | 1:2 | 1:1 |

| Solvent | None (neat haloarene) | None (neat haloarene) |

| Temperature | Heating (exact temperature not specified, typically mild heating) | Heating (similar conditions) |

| Quench reagent | Pinacol + Et3N in CH2Cl2 at 0 °C | Pinacol + Et3N in CH2Cl2 at 0 °C |

| Reaction time (post-quench) | 14 hours stirring at 20 °C | 14 hours stirring at 20 °C |

Characterization and monitoring:

- NMR spectroscopy (^1H, ^11B) used to monitor borylation progress.

- GC analysis for purity.

- Crystallographic data for structural confirmation.

This method and detailed procedures are reported in the Royal Society of Chemistry publication on regioselective electrophilic borylation of haloarenes.

Comparative Analysis of Preparation Methods

| Aspect | Pinacol Esterification of Boronic Acid | Electrophilic Borylation (DMTol-BCl3/AlCl3) |

|---|---|---|

| Starting material | Aryl boronic acid | Haloarene (aryl bromide/chloride) |

| Catalyst / reagent | Pinacol | Boron electrophile complex + AlCl3 |

| Reaction conditions | Mild, room temperature, solution phase | Requires glovebox, inert atmosphere, heating |

| Regioselectivity | Dependent on boronic acid availability | High regioselectivity |

| Yield | High (~99%) | High (varies, generally good) |

| Scalability | Straightforward | More complex due to handling of Lewis acids |

| Purification | Simple solvent removal and filtration | Similar workup with filtration and washing |

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.

Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., ethanol, water, toluene).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

Oxidation: Boronic acids or borates.

Substitution: Substituted phenyl derivatives.

Applications De Recherche Scientifique

2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is employed in the development of advanced materials, such as polymers and liquid crystals.

Medicinal Chemistry: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.

Biological Research: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: It is utilized in the production of specialty chemicals and fine chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pinacol boronate esters, focusing on substituent effects, synthetic yields, physical properties, and applications.

Substituent Effects and Reactivity

Activité Biologique

2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology.

Structure and Composition

- Molecular Formula : C13H18BBrClO2

- Molecular Weight : 307.54 g/mol

- CAS Number : 13659-23-9

Physical Properties

| Property | Value |

|---|---|

| Density | 1.2 g/cm³ |

| Boiling Point | 220 °C |

| Melting Point | Not available |

The compound exhibits several biological activities, primarily through its interaction with cellular pathways and enzymes. Research indicates that it may act as an inhibitor of specific protein interactions critical for cancer cell proliferation and immune response modulation.

Inhibition of PD-1/PD-L1 Interaction

A significant area of research focuses on the compound's ability to inhibit the PD-1/PD-L1 pathway, which is crucial in regulating immune responses in cancer. In vitro studies have shown that derivatives similar to this compound can significantly enhance T-cell activity by blocking the PD-1 receptor on T-cells from binding to PD-L1 on tumor cells. This action promotes the production of cytokines such as IFN-γ, which is vital for anti-tumor immunity .

Cytotoxicity and Selectivity

Studies have demonstrated that while the compound can effectively inhibit tumor growth by enhancing immune responses, it exhibits low cytotoxicity towards normal cells. The effective concentration (EC50) values for inducing cell death in tumor cells are significantly lower than those required to affect normal T-cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Study 1: In Vitro Analysis of Immune Modulation

In a controlled laboratory setting, researchers examined the effects of this compound on human T-cells co-cultured with cancer cells expressing PD-L1. The results indicated:

- Increased IFN-γ Production : At a concentration of 5 μM, the compound enhanced IFN-γ production comparable to established PD-1 inhibitors.

- T-cell Activation : Enhanced activation markers on T-cells were observed, indicating a robust immune response.

Study 2: Pharmacokinetics and Bioavailability

A pharmacokinetic study assessed the absorption and distribution of the compound in vivo. Key findings included:

- Half-life : Approximately 4 hours post-administration.

- Bioavailability : Estimated at around 60%, suggesting good absorption characteristics.

Potential Applications

Given its biological activity, this compound holds promise for further development as an immunotherapeutic agent in cancer treatment. Its ability to modulate immune responses while maintaining low toxicity profiles makes it a candidate for combination therapies with existing cancer treatments.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Bromo-5-chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or direct boronation. Key steps include:

- Substrate Preparation : Start with 4-bromo-5-chloro-2-methylbenzene derivatives. Bromination and chlorination can be achieved using NBS (N-bromosuccinimide) and Cl₂/FeCl₃, respectively, under controlled conditions (60–80°C, 6–12 hrs) .

- Boronation : React the aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in dioxane at 90°C for 24 hrs .

- Purification : Column chromatography (hexane/ethyl acetate, 9:1) yields the product with >95% purity .

Q. Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | <2%: Incomplete reaction; >5%: Side products |

| Reaction Time | 18–24 hrs | Shorter: Low conversion; Longer: Decomposition |

| Temperature | 85–95°C | Lower: Sluggish kinetics; Higher: Boronate degradation |

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Key peaks include the methyl group (δ ~1.3 ppm for tetramethyl groups) and aromatic protons (δ ~7.2–7.8 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ at m/z 362.04 (calculated: 362.03) .

- X-ray Crystallography : Resolve the dioxaborolane ring geometry and substituent positions (e.g., dihedral angle between boronate and aryl ring: ~45°) .

- Elemental Analysis : Match C, H, B, and Br/Cl content to theoretical values (e.g., C: 46.2%, H: 4.7%, B: 3.0%) .

Q. Common Pitfalls :

- Overlapping NMR signals (e.g., methyl and pinacolato groups) require 2D NMR (COSY, HSQC) for resolution .

- Hygroscopicity may affect elemental analysis; store samples under argon .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo-5-chloro-2-methylphenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The substituents impact both steric bulk and electronic activation:

- Steric Effects : The 2-methyl group increases steric hindrance, reducing coupling efficiency with bulky partners (e.g., ortho-substituted aryl halides). Use bulky ligands (e.g., SPhos) to mitigate this .

- Electronic Effects : The electron-withdrawing Br and Cl substituents activate the aryl ring toward oxidative addition but slow transmetallation. Adjust catalyst systems (e.g., Pd(OAc)₂ with AsPh₃) to balance these effects .

Q. Data Contradictions :

- Contradiction : Some studies report high yields (>80%) with PdCl₂(dtbpf), while others observe <50% yields under similar conditions .

- Resolution : Differences in solvent polarity (e.g., THF vs. dioxane) and base (KOAc vs. K₃PO₄) significantly affect transmetallation rates. Optimize using DoE (Design of Experiments) .

Q. What strategies resolve low yields in Suzuki-Miyaura couplings using this boronate?

Methodological Answer: Key strategies include:

- Pre-activation : Stir the boronate with KF (1.5 eq) in THF for 1 hr to generate the reactive boronate-K⁺ complex .

- Microwave Assistance : Reduce reaction time from 24 hrs to 30 mins (120°C, 300 W) with 10–15% higher yields .

- Additives : Add 10 mol% LiCl to stabilize the palladium intermediate and suppress protodeboronation .

Q. Case Study :

| Condition | Yield (%) | Side Products (%) |

|---|---|---|

| Conventional (PdCl₂, 24 hrs) | 55 | 20 (dehalogenation) |

| Microwave (Pd(OAc)₂, 30 mins) | 78 | 5 (homocoupling) |

Q. How can conflicting spectroscopic data (e.g., ¹¹B NMR shifts) be interpreted?

Methodological Answer: ¹¹B NMR shifts vary due to:

Q. Resolution Workflow :

Acquire spectra in multiple solvents.

Compare with literature values for analogous compounds (e.g., δ 30.2 ppm for pinacol boronates ).

Use 2D ¹H-¹¹B correlation NMR to confirm boron connectivity .

Q. What are the challenges in scaling up synthesis for multi-gram quantities?

Methodological Answer: Critical scalability issues include:

- Exothermic Boronation : Use jacketed reactors with controlled cooling (0–5°C) during B₂pin₂ addition to prevent runaway reactions .

- Catalyst Removal : Replace Pd catalysts with reusable immobilized variants (e.g., Pd@SiO₂) to reduce costs and simplify purification .

- Byproduct Management : Optimize quenching (e.g., NH₄Cl sat. solution) to minimize boronic acid side products .

Q. Scale-Up Data :

| Scale | Yield (Lab vs. Pilot) | Purity (Lab vs. Pilot) |

|---|---|---|

| 1 g | 85% | 98% |

| 100 g | 72% | 94% |

Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?

Methodological Answer: Stability depends on:

- Temperature : Store at –20°C under argon; room temperature storage leads to 10% decomposition in 30 days .

- Light Exposure : UV light induces deboronation; use amber vials for long-term storage .

- Moisture : Hydrolysis to boronic acid occurs rapidly in humid environments; use desiccants (e.g., P₂O₅) .

Q. Stability Testing Protocol :

Conduct accelerated aging studies (40°C/75% RH for 14 days).

Monitor via TLC and ¹H NMR for decomposition peaks (e.g., δ 7.5 ppm for boronic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.